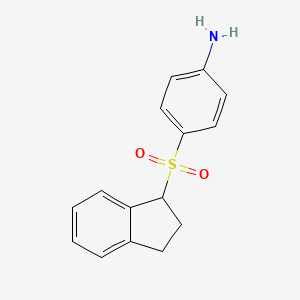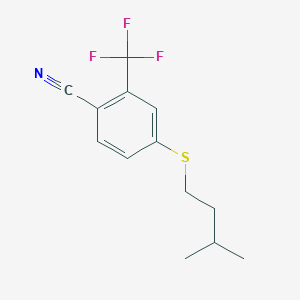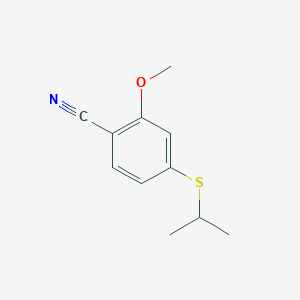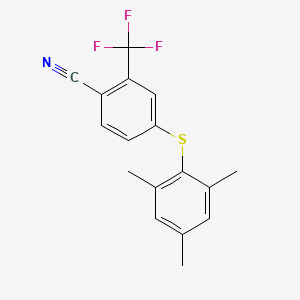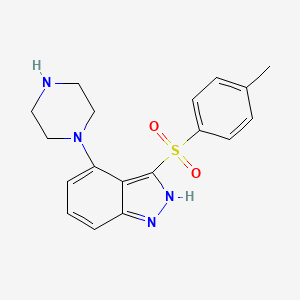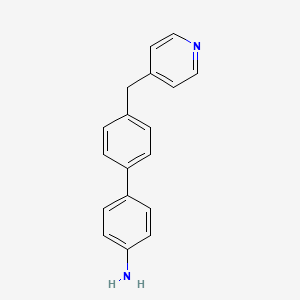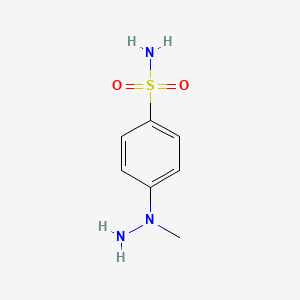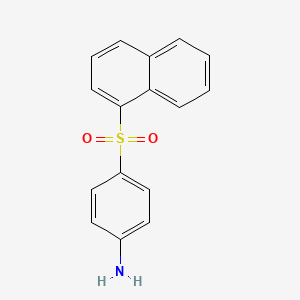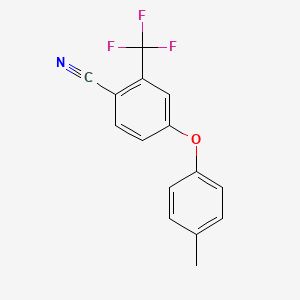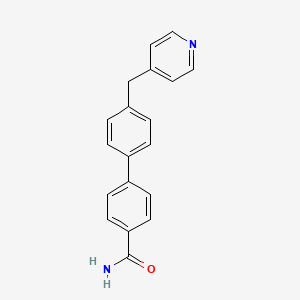
4''-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide is an organic compound that belongs to the class of biphenyl carboxamides It is characterized by the presence of a biphenyl core with a pyridin-4-ylmethyl group attached to one of the phenyl rings and a carboxamide group attached to the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide typically involves the reaction of 4-(pyridin-4-ylmethyl)biphenyl with a suitable carboxylating agent. One common method involves the use of 4,4’-bis(pyrid-4-yl)biphenyl and a carboxylating agent such as isophthalic acid . The reaction is carried out in a Teflon-lined autoclave at elevated temperatures (around 413 K) for several days, followed by slow cooling to room temperature to obtain the desired product .
Industrial Production Methods
Industrial production methods for 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, showing activity against human liver cancer cell lines.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It has been evaluated for its inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase.
Wirkmechanismus
The mechanism of action of 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Vergleich Mit ähnlichen Verbindungen
4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide can be compared with other biphenyl carboxamide derivatives:
N-(pyridin-4-ylmethyl)[1,1’-biphenyl]-4-carboxamide: Similar structure but different functional groups.
Pyrazole-4-carboxamides: These compounds have a pyrazole ring instead of a biphenyl core and are used as fungicides.
The uniqueness of 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide lies in its specific substitution pattern and the presence of both a pyridin-4-ylmethyl group and a carboxamide group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H16N2O |
|---|---|
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
4-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H16N2O/c20-19(22)18-7-5-17(6-8-18)16-3-1-14(2-4-16)13-15-9-11-21-12-10-15/h1-12H,13H2,(H2,20,22) |
InChI-Schlüssel |
IYXGEVQAAIDJAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)C3=CC=C(C=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





